4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
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Overview
Description
4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C16H12Cl3F2N3OS and a molecular weight of 438.713 g/mol This compound is known for its unique structure, which includes a trichloroethyl group, a fluorinated aniline moiety, and a carbothioyl group
Preparation Methods
The synthesis of 4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with a trichloroethyl isocyanate to form an intermediate, which is then reacted with a thiocarbonyl compound to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE can be compared with similar compounds such as:
4-F-N-(2,2,2-TRICHLORO-1-(((4-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the aniline moiety.
4-F-N-(2,2,2-TRICHLORO-1-(((2-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: This compound has a methoxy group on the aniline moiety instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F2N3OS/c17-16(18,19)14(23-13(25)9-1-3-10(20)4-2-9)24-15(26)22-12-7-5-11(21)6-8-12/h1-8,14H,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHUPCORXEVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-51-4 |
Source
|
Record name | 4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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